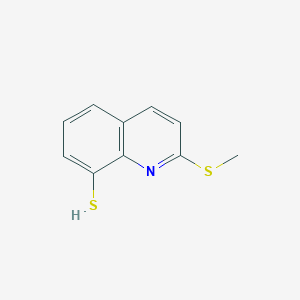

8-Quinolinethiol, 2-(methylthio)-

Description

Importance of Quinoline (B57606) Heterocycles in Chemical and Material Sciences

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. biosynce.comvedantu.com This structure imparts unique properties that make quinoline and its derivatives valuable in various scientific fields. biosynce.com They serve as crucial intermediates in the synthesis of a wide array of products, including dyes, polymers, and agricultural chemicals. taylorandfrancis.com

In the realm of material science, quinoline-based compounds are integral to the development of organic light-emitting diodes (OLEDs) and other electronic materials. numberanalytics.comresearchgate.netnih.gov Their conjugated molecular structures can lead to enhanced electronic and optoelectronic properties. ijresm.com Furthermore, quinoline derivatives have been explored for their potential in third-generation photovoltaic applications, such as in dye-sensitized and polymer solar cells. researchgate.netnih.gov The electron-rich nature of the quinoline ring system also allows for effective interaction with metal surfaces, making some derivatives useful as corrosion inhibitors. taylorandfrancis.com

Overview of Thiol and Thioether Functionalities in Organic Compounds

Thiols (R-SH) and thioethers (R-S-R') are sulfur-containing functional groups that play a significant role in organic chemistry. teachy.ailibretexts.org Thiols are the sulfur analogs of alcohols and are characterized by the sulfhydryl group (-SH). fiveable.mewikipedia.org They are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom. masterorganicchemistry.com This acidity allows for the easy formation of thiolate anions, which are potent nucleophiles. wikipedia.orgmasterorganicchemistry.com Thiols can be oxidized to form disulfides (R-S-S-R), a reaction of great importance in protein chemistry, where disulfide bridges between cysteine residues contribute to the tertiary structure of proteins. libretexts.orgfiveable.memasterorganicchemistry.com

Thioethers, also known as sulfides, are the sulfur equivalents of ethers. libretexts.orgfiveable.me They are less polar and less water-soluble than thiols. teachy.ai While generally less reactive than thiols, this stability can be advantageous in certain applications. teachy.ai The oxidation of thioethers can lead to the formation of sulfoxides and sulfones. masterorganicchemistry.com Both thiols and thioethers are crucial in various biological and industrial processes. teachy.ai

The Unique Structural Features of 8-Quinolinethiol, 2-(methylthio)-

The compound 8-Quinolinethiol, 2-(methylthio)- possesses a distinct molecular architecture that combines the features of a quinoline core with both a thiol and a thioether functional group. Its structure consists of a quinoline ring system where the hydrogen atom at the 8-position is replaced by a thiol group (-SH), and the hydrogen at the 2-position is substituted with a methylthio group (-SCH₃).

Table 1: Structural and Chemical Identity of 8-Quinolinethiol, 2-(methylthio)-

| Identifier | Value |

| IUPAC Name | 2-(methylthio)quinoline-8-thiol |

| Molecular Formula | C₁₀H₉NS₂ |

| CAS Number | 10222-10-3 nih.gov |

Rationale for Academic Research on 8-Quinolinethiol, 2-(methylthio)-

Academic interest in 8-Quinolinethiol, 2-(methylthio)- stems from its potential applications derived from its unique combination of functional groups. The presence of the 8-quinolinethiol moiety suggests its utility as a chelating agent for various metal ions. The formation of metal complexes is a key area of research in coordination chemistry and can lead to materials with interesting catalytic, electronic, or optical properties.

Furthermore, the introduction of a second sulfur-containing group, the methylthio substituent, differentiates it from the more extensively studied 8-mercaptoquinoline (B1208045). Research into this compound allows for a comparative study of how the additional thioether group modifies the properties of the parent 8-quinolinethiol. This includes investigating its coordination behavior with different metals, the stability and structure of the resulting complexes, and any emergent properties that arise from the interplay of the thiol and thioether functionalities within the quinoline framework. The study of such substituted quinoline derivatives contributes to a deeper understanding of structure-property relationships in heterocyclic chemistry.

Structure

3D Structure

Properties

CAS No. |

89647-37-0 |

|---|---|

Molecular Formula |

C10H9NS2 |

Molecular Weight |

207.3 g/mol |

IUPAC Name |

2-methylsulfanylquinoline-8-thiol |

InChI |

InChI=1S/C10H9NS2/c1-13-9-6-5-7-3-2-4-8(12)10(7)11-9/h2-6,12H,1H3 |

InChI Key |

OFEPPHSWRDVLOT-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC2=C(C=CC=C2S)C=C1 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 8 Quinolinethiol, 2 Methylthio

Synthetic Routes to the 2-Methylthioquinoline Core

The formation of the quinoline (B57606) ring system substituted with a methylthio group at the 2-position can be achieved through classical cyclocondensation reactions or by the functionalization of a pre-formed quinoline ring via nucleophilic substitution.

Cyclocondensation Approaches for 2-Substituted Quinoline Scaffolds

Cyclocondensation reactions are foundational in heterocyclic chemistry for constructing the quinoline core from acyclic precursors. Several named reactions can be adapted to produce 2-substituted quinolines.

The Friedländer Synthesis is a prominent method, involving the acid- or base-catalyzed reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active α-methylene group. To obtain a 2-(methylthio)-substituted quinoline, a ketone bearing a methylthio group, such as methylthioacetone, could be reacted with a 2-aminoaryl aldehyde or ketone. The reaction proceeds through an initial aldol condensation followed by cyclodehydration to form the quinoline ring system.

The Combes Quinoline Synthesis provides another route, typically yielding 2,4-disubstituted quinolines. This reaction involves the condensation of an arylamine with a β-diketone under acidic conditions. By selecting a β-diketone where one of the carbonyl groups is adjacent to a methylthio-bearing carbon, this method can be tailored to introduce the desired substituent at the 2-position of the quinoline ring.

| Cyclocondensation Method | Reactants | Key Features |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + Carbonyl with α-methylene group | Versatile for various substitutions; proceeds via aldol condensation and cyclodehydration. ijsr.netorganic-chemistry.org |

| Combes Synthesis | Primary arylamine + β-Diketone | Acid-catalyzed ring closure of an intermediate Schiff base; typically yields 2,4-disubstituted products. researchgate.netscite.ai |

Nucleophilic Substitution Reactions for 2-Methylthio Introduction

A more direct method for introducing the 2-methylthio group involves the nucleophilic aromatic substitution (SNAr) on a quinoline ring that is pre-functionalized with a suitable leaving group at the 2-position, most commonly a chlorine atom.

The required precursor, a 2-chloroquinoline (B121035) derivative, can be synthesized from the corresponding N-arylacetamide (acetanilide) through the Vilsmeier-Haack reaction . This reaction uses a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to effect a cyclization and chlorination in one pot, yielding a 2-chloro-3-substituted quinoline. researchgate.netchemijournal.comchemijournal.com

Once the 2-chloroquinoline is obtained, it can be reacted with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe). The reaction proceeds via nucleophilic attack at the C2 position of the quinoline ring, displacing the chloride ion and forming the 2-(methylthio)quinoline (B1594497) product.

Introduction of the 8-Thiol Moiety

The introduction of a thiol group at the 8-position of the quinoline ring is a critical step that can be accomplished through several distinct synthetic strategies.

Conversion of 8-Haloquinolines to 8-Thiols

One potential route to 8-quinolinethiol is through the nucleophilic substitution of an 8-haloquinoline, such as 8-bromoquinoline (B100496) or 8-chloroquinoline. However, the direct displacement of an aryl halide with a hydrosulfide anion can be challenging.

A more robust and widely applicable, albeit indirect, method is the Newman-Kwart Rearrangement . This powerful transformation allows for the conversion of phenols to thiophenols. wikipedia.orgchem-station.comjk-sci.com The process begins with an 8-hydroxyquinoline (B1678124) precursor. The synthesis proceeds in three main steps:

Formation of O-Aryl Thiocarbamate : The 8-hydroxyquinoline is deprotonated with a base and reacted with a thiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) to form an O-(quinolin-8-yl) thiocarbamate.

Thermal Rearrangement : The O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C), inducing an intramolecular rearrangement where the aryl group migrates from the oxygen to the sulfur atom, yielding an S-(quinolin-8-yl) thiocarbamate. wikipedia.org This step is driven by the thermodynamic favorability of forming a C=O double bond from a C=S double bond. jk-sci.com

Hydrolysis : The resulting S-aryl thiocarbamate is hydrolyzed, typically under basic conditions (e.g., aqueous NaOH or KOH), to cleave the carbamate group and afford the final 8-quinolinethiol. organic-chemistry.org

Reduction of Quinoline-8-sulfonyl Chloride Derivatives

An alternative and highly effective method involves the preparation and subsequent reduction of a quinoline-8-sulfonyl chloride intermediate. This two-step sequence provides a reliable route to the 8-thiol moiety.

Synthesis of Quinoline-8-sulfonyl Chloride : The starting material, quinoline, undergoes electrophilic substitution with chlorosulfonic acid (ClSO₃H) to introduce a chlorosulfonyl group (-SO₂Cl) primarily at the 8-position. guidechem.com The reaction may be followed by treatment with thionyl chloride to ensure complete conversion to the sulfonyl chloride. guidechem.comgoogle.com

Reduction to 8-Quinolinethiol : The isolated quinoline-8-sulfonyl chloride is then reduced to the corresponding 8-quinolinethiol. This reduction is a standard transformation for aryl sulfonyl chlorides and can be achieved using various reducing agents. Common reagents for this purpose include zinc dust in an acidic medium (e.g., sulfuric or acetic acid) or stannous chloride (SnCl₂) in hydrochloric acid. These reagents effectively reduce the sulfonyl chloride group directly to a thiol.

| Method | Starting Material | Key Reagents | Intermediate |

| Newman-Kwart Rearrangement | 8-Hydroxyquinoline | 1. Base, Dialkylthiocarbamoyl chloride2. Heat3. Base (hydrolysis) | S-Aryl thiocarbamate |

| Sulfonyl Chloride Reduction | Quinoline | 1. Chlorosulfonic acid2. Reducing agent (e.g., Zn/H⁺, SnCl₂/HCl) | Quinoline-8-sulfonyl chloride guidechem.comsigmaaldrich.com |

Direct and Indirect Methods for the Synthesis of 8-Quinolinethiol, 2-(methylthio)-

The synthesis of the target molecule, 8-Quinolinethiol, 2-(methylthio)-, is best approached through multi-step, indirect pathways that combine the strategies outlined above. No direct, one-pot synthesis from simple precursors has been prominently reported, necessitating a convergent strategy.

A plausible synthetic route would begin with the construction of a difunctionalized quinoline precursor, such as a 2,8-dihaloquinoline. Given the differential reactivity of halogen substituents on the quinoline ring, a selective, sequential nucleophilic substitution could be employed. For instance, starting with 2,8-dichloroquinoline, the greater electrophilicity of the C2 position would likely allow for a selective reaction with one equivalent of sodium thiomethoxide to install the 2-(methylthio) group. The remaining 8-chloro group could then be converted to the 8-thiol moiety, potentially through reaction with a reagent like sodium hydrosulfide (NaSH) under more forcing conditions.

Alternatively, a strategy could commence with a pre-formed 2-(methylthio)quinoline, synthesized via a Friedländer reaction or nucleophilic substitution as described in section 2.1. This intermediate could then be subjected to chlorosulfonation. The directing effects of the heterocyclic nitrogen and the methylthio group would influence the position of electrophilic attack, but substitution at the 8-position is feasible. The resulting 2-(methylthio)quinoline-8-sulfonyl chloride could then be reduced to the final target compound, 8-Quinolinethiol, 2-(methylthio)-, using a reagent such as zinc and acid. The success of this route would depend on the stability of the methylthio group under the strongly acidic and oxidative conditions of chlorosulfonation and the subsequent reduction.

A third approach could start from 8-hydroxyquinoline. The hydroxyl group could first be converted to the thiol via the Newman-Kwart rearrangement sequence. The resulting 8-quinolinethiol would then need to be functionalized at the 2-position. This would likely involve conversion to 8-(protected-thio)-2-chloroquinoline, followed by nucleophilic substitution with sodium thiomethoxide and subsequent deprotection of the thiol group.

Each of these proposed routes highlights a convergent synthetic logic, where the quinoline core is first assembled and then functional groups are introduced or manipulated in a strategic order to achieve the final molecular architecture of 8-Quinolinethiol, 2-(methylthio)-.

Derivatization of 8-Quinolinethiol, 2-(methylthio)-

The functionalization of 8-Quinolinethiol, 2-(methylthio)- can be systematically approached by targeting its distinct chemical moieties. Each site offers unique pathways for derivatization, enabling the synthesis of novel molecules with tailored properties.

The thiol group at the 8-position is a primary site for nucleophilic reactions, most notably alkylation and oxidative disulfide formation.

Alkylation: The sulfur atom of the 8-thiol group can be readily alkylated. This reaction typically proceeds via a nucleophilic substitution mechanism (Sₙ2) where the thiol is first deprotonated by a base to form the more nucleophilic thiolate anion. This anion then attacks an alkyl halide, displacing the halide and forming a new carbon-sulfur bond. This process converts the thiol into a thioether. The general Sₙ2 reaction is exceptionally versatile for converting alkyl halides into a wide array of functional groups, including thioethers from thiols masterorganicchemistry.com. The alkylation of thiols to form thioethers is a well-established transformation in organic synthesis mt.com. Analogous reactions, such as the O-alkylation of 8-hydroxyquinolines with alkyl halides in the presence of a base like potassium carbonate, proceed in good yield, demonstrating the feasibility of this approach on the quinoline-8-substituted scaffold nih.govresearchgate.net.

| Reactant 1 | Reactant 2 (Alkylating Agent) | Reagents | Product | Reaction Type |

| 8-Quinolinethiol, 2-(methylthio)- | R-X (e.g., Alkyl Halide) | Base (e.g., K₂CO₃, NaH) | 8-(Alkylthio)-2-(methylthio)quinoline | S-Alkylation (Sₙ2) |

| 8-Hydroxy-2-methylquinoline | Alkyl Halide | K₂CO₃, DMF | 8-Alkoxy-2-methylquinoline | O-Alkylation (Sₙ2) nih.gov |

Disulfide Formation: Thiols can undergo oxidation to form disulfides, which involves the formation of a sulfur-sulfur bond between two molecules. This transformation can be achieved using various oxidizing agents. In the context of quinolinethiols, quinolinethiolates have been shown to be oxidized to the corresponding 3,3'-bis(4-substituted quinolinyl) disulfides in an alkaline aqueous-DMSO solution nih.gov. The oxidation of thiols to disulfides is a fundamental reaction that can proceed through multiple pathways, including two-electron oxidation mechanisms that may involve a sulfenic acid intermediate nih.gov. This reaction is crucial in various chemical and biological systems and represents a key transformation for the 8-thiol group alfa-chemistry.comresearchgate.net.

| Starting Material | Reagents/Conditions | Product | Reaction Type |

| 8-Quinolinethiol, 2-(methylthio)- | Oxidizing Agent (e.g., I₂, H₂O₂, Air) | 8,8'-Dithiobis(2-(methylthio)quinoline) | Oxidative Coupling |

| 3-Quinolinethiolates | Alkaline aqueous-DMSO | 3,3'-Bis(quinolinyl) disulfides | Oxidation nih.gov |

The 2-methylthio group (-SMe) on the quinoline ring also presents opportunities for chemical modification, primarily through oxidation or potential nucleophilic displacement.

Oxidation: The sulfur atom in the methylthio group is susceptible to oxidation. Treatment with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the thioether into the corresponding sulfoxide and further to the sulfone. For example, 2-methyl-3-(phenylthiomethyl)quinolines have been successfully transformed into 2-methyl-3-(phenylsulfonylmethyl)quinolines using m-CPBA nih.gov. This transformation significantly alters the electronic properties of the substituent, making the sulfone a strong electron-withdrawing group.

| Starting Material | Reagent | Product | Reaction Type |

| 8-Quinolinethiol, 2-(methylthio)- | m-CPBA (2 equiv.) | 8-Quinolinethiol, 2-(methylsulfonyl)- | Oxidation |

| 2-Methyl-3-(phenylthiomethyl)quinoline | m-CPBA | 2-Methyl-3-(phenylsulfonylmethyl)quinoline | Oxidation nih.gov |

Nucleophilic Substitution: The pyridine (B92270) ring of quinoline is electron-deficient, which makes positions 2 and 4 susceptible to nucleophilic attack. The methylthio group at the C2 position can potentially act as a leaving group in a nucleophilic aromatic substitution (SₙAr) reaction, although it is generally a poorer leaving group than a halide. The outcome of such reactions often depends on the nature of the nucleophile and the reaction conditions. Studies on other 2-substituted quinolines indicate that this position is a primary site for nucleophilic substitution.

The quinoline ring system can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups onto the carbocyclic (benzene) ring.

Regioselectivity of Electrophilic Substitution: In strongly acidic conditions, which are common for many electrophilic aromatic substitution reactions like nitration and halogenation, the nitrogen atom of the quinoline ring becomes protonated. The resulting quinolinium ion is highly electron-deficient, which deactivates the entire heterocyclic system towards electrophilic attack. Consequently, substitution occurs preferentially on the less deactivated carbocyclic ring, primarily at the C5 and C8 positions. The substituent already present at the 8-position (the thiol group) will further direct incoming electrophiles, typically to the C5 and C7 positions.

Halogenation: The introduction of halogen atoms onto the quinoline ring is a common functionalization strategy. For 8-substituted quinolines, methods have been developed for the regioselective halogenation at the C5 position. A metal-free protocol using trihaloisocyanuric acid as the halogen source allows for the C5–H halogenation of various 8-substituted quinoline derivatives in good to excellent yields mt.com. Reinvestigations into the bromination of 8-substituted quinolines have also detailed conditions for achieving mono- or di-bromination at the C5 and C7 positions.

| Substrate | Reagents | Product | Position of Substitution |

| 8-Substituted Quinoline | Trihaloisocyanuric acid | 5-Halo-8-substituted quinoline | C5 mt.com |

| 8-Hydroxyquinoline | Br₂ | 5,7-Dibromo-8-hydroxyquinoline | C5, C7 |

| 8-Methoxyquinoline | Br₂ | 5-Bromo-8-methoxyquinoline | C5 |

Nitration: Nitration of the quinoline ring, typically carried out with a mixture of nitric acid and sulfuric acid, also results in substitution on the carbocyclic ring. The reaction proceeds via the quinolinium ion, leading to a mixture of 5-nitro and 8-nitro products. For an 8-substituted quinoline, nitration is directed towards the C5 and C7 positions. For instance, visible-light-photocatalyzed methods have been developed for the specific C5 nitration of 8-aminoquinoline (B160924) derivatives, where the 8-amino group directs the substitution.

Coordination Chemistry and Ligand Properties of 8 Quinolinethiol, 2 Methylthio

Ligand Design and Chelating Behavior of 8-Quinolinethiol, 2-(methylthio)-

The unique structural features of 8-Quinolinethiol, 2-(methylthio)- suggest a rich and varied coordination chemistry, primarily revolving around its nitrogen and sulfur donor atoms.

N,S-Coordination Modes and Soft Donor Characteristics

8-Quinolinethiol, 2-(methylthio)- is inherently designed to act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the quinoline (B57606) ring and the sulfur atom of the deprotonated thiol group. This N,S-coordination is a well-established motif for the parent compound, 8-mercaptoquinoline (B1208045). The sulfur atom, being a soft donor, exhibits a strong affinity for soft metal ions, such as those of the later transition metals and heavier main group elements. The nitrogen atom, being a borderline donor, complements this, allowing for the formation of stable five-membered chelate rings with a variety of metal ions.

Influence of the 2-Methylthio Group on Coordination Geometry and Stability

The introduction of a methylthio (-SCH₃) group at the 2-position of the quinoline ring is expected to exert a significant influence on the ligand's coordination behavior. Sterically, the presence of this group can impact the coordination geometry around the metal center, potentially leading to distorted geometries compared to complexes of the unsubstituted 8-quinolinethiol. Electronically, the methylthio group is generally considered to be weakly electron-donating, which could subtly modulate the electron density on the quinoline nitrogen and thereby affect the stability of the resulting metal complexes.

Multidentate Chelation Possibilities (N,S,S-donor potential)

A particularly intriguing aspect of 8-Quinolinethiol, 2-(methylthio)- is its potential to act as a tridentate N,S,S-donor ligand. In addition to the primary N,S-chelation from the quinoline nitrogen and the thiol sulfur, the sulfur atom of the 2-methylthio group could also participate in coordination. This would lead to the formation of a second chelate ring. Such multidentate coordination would enhance the stability of the resulting complexes due to the chelate effect. However, the realization of this N,S,S-tridentate coordination would depend on several factors, including the nature of the metal ion, its preferred coordination number and geometry, and the steric constraints imposed by the ligand itself.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 8-Quinolinethiol, 2-(methylthio)- would typically involve the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The characterization of these complexes would rely on a combination of spectroscopic and crystallographic techniques.

Formation of Homoleptic and Heteroleptic Complexes

The ligand can potentially form both homoleptic and heteroleptic complexes. Homoleptic complexes are those in which the metal ion is coordinated only to 8-Quinolinethiol, 2-(methylthio)- ligands. For a divalent metal ion, a typical homoleptic complex would have the formula [M(L)₂], where L represents the deprotonated ligand.

Heteroleptic complexes , on the other hand, would contain the metal ion coordinated to 8-Quinolinethiol, 2-(methylthio)- along with other ligands. The formation of such complexes would depend on the reaction conditions and the relative coordinating strengths of the ligands involved.

Coordination with Transition Metals (e.g., Cu, Zn, Cd, Ni, Co, Pd)

Based on the soft nature of the sulfur donor atoms, 8-Quinolinethiol, 2-(methylthio)- is expected to form stable complexes with a range of transition metals.

A significant finding in the study of this ligand is the confirmed synthesis and structural characterization of a cobalt complex, namely cobalt 2-methylthio-8-mercaptoquinolinate . A 1999 publication in the Latvian Journal of Chemistry reports its crystal and molecular structure, providing concrete evidence of the coordination of this ligand with cobalt. iaea.org Unfortunately, the detailed structural parameters from this study are not widely available in public databases.

For other transition metals, while specific studies on their complexes with 8-Quinolinethiol, 2-(methylthio)- are not readily found in the public domain, predictions can be made based on related structures. For instance, palladium(II) complexes with a similar quinoline-8-thiolate (B11517215) core have been shown to form dimeric structures with bridging sulfur atoms. iaea.org It is plausible that palladium and other d⁸ metals like nickel(II) could form square planar complexes, while zinc(II) and cadmium(II) would likely adopt tetrahedral or octahedral geometries depending on the stoichiometry and the involvement of solvent molecules in the coordination sphere. Copper(II), with its flexible coordination geometry, could form a variety of structures.

Below is a table summarizing the expected coordination behavior with various transition metals, drawing inferences from the known chemistry of related ligands.

| Metal Ion | Expected Coordination Geometry | Potential for Homoleptic/Heteroleptic Complexes | Notes |

| Cu(II) | Square Planar, Distorted Octahedral | Both | Prone to Jahn-Teller distortion. |

| Zn(II) | Tetrahedral, Octahedral | Both | Often forms stable, colorless complexes. |

| Cd(II) | Tetrahedral, Octahedral | Both | Similar to Zinc(II) but with a larger ionic radius. |

| Ni(II) | Square Planar (low-spin), Octahedral (high-spin) | Both | Geometry is sensitive to the ligand field strength. |

| Co(II) | Tetrahedral, Octahedral | Both | A structurally characterized complex exists. iaea.org |

| Pd(II) | Square Planar | Both | Likely to form stable, well-defined complexes. |

Coordination with Main Group Elements (e.g., Boron)

The coordination of 8-quinolinethiolates with main group elements like boron has been a subject of scientific inquiry, leading to the synthesis of various organoboron complexes. In studies involving related quinoline-8-thiolate compounds, the formation of tetracoordinate boron atoms within these complexes has been confirmed through techniques such as 11B NMR spectroscopy. These findings indicate that the nitrogen and sulfur atoms of the quinolinethiolate ligand chelate to the boron center, creating a stable complex. While direct studies on 8-Quinolinethiol, 2-(methylthio)- are not extensively documented, the established reactivity of the quinoline-8-thiol scaffold suggests a similar coordination behavior.

Structural Analysis of Metal Complexes Formed with 8-Quinolinethiol, 2-(methylthio)-

The structural elucidation of metal complexes is critical for understanding their properties and potential applications. X-ray crystallography and stereochemical analysis are paramount in providing detailed insights into the three-dimensional architecture of these compounds.

X-ray Crystallography of Mononuclear and Multinuclear Complexes

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information on the atomic arrangement in a crystalline solid. For organoboron quinoline-8-thiolate model compounds, this method has been instrumental in determining their detailed molecular structures. While specific crystallographic data for complexes of 8-Quinolinethiol, 2-(methylthio)- are not widely available, the broader class of quinoline-based ligands is known to form a diverse array of mononuclear and multinuclear metal complexes. For instance, complexes of 8-hydroxyquinoline (B1678124), a close structural analog, have been extensively characterized, revealing various coordination geometries such as square planar and octahedral, depending on the metal ion and reaction conditions. researchgate.net Research on other substituted quinoline ligands has also demonstrated the formation of both dinuclear and mononuclear structures with transition metals.

Stereochemical Aspects and Conformational Analysis

The stereochemistry and conformational freedom of a ligand are crucial factors that influence the structure and reactivity of its metal complexes. For bidentate ligands like 8-Quinolinethiol, 2-(methylthio)-, the arrangement of the donor atoms around a metal center can lead to the formation of specific stereoisomers. The planarity of the quinoline ring system is a key feature, though substitutions can introduce conformational nuances. The analysis of related compounds, such as 2-[methylthio(morpholino)methylene]malononitrile, has shown how different parts of a molecule can be twisted out of plane relative to each other, which is determined by measuring dihedral and torsional angles. Such detailed conformational analysis for 8-Quinolinethiol, 2-(methylthio)- complexes would provide valuable information on the steric and electronic environment around the metal center.

Electrochemical Properties of 8-Quinolinethiol, 2-(methylthio)- Metal Complexes

The electrochemical behavior of metal complexes provides insight into their redox activity and potential applications in areas such as catalysis and materials science. Cyclic voltammetry is a common technique used to study the electron transfer processes of these compounds.

Below is a table summarizing key electrochemical data for related metal complexes, which can provide a comparative context for the anticipated properties of 8-Quinolinethiol, 2-(methylthio)- complexes.

| Complex | Measurement Technique | Key Findings |

| Copper(II) complex of 5-nitro-8-hydroxyquinoline-proline hybrid | Cyclic Voltammetry | Irreversible redox processes observed. |

| Iron and Copper complexes with tris(pyrazolyl), thiolate, and selenolate ligands | Cyclic Voltammetry | Addition of selenium or sulfur ligands significantly lowers the redox potential of the metals. |

A comprehensive search of scientific literature and chemical databases has been conducted to gather information on the chemical compound "8-Quinolinethiol, 2-(methylthio)-" for the purpose of generating a detailed article on its spectroscopic and structural characterization.

The investigation included targeted searches for its Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and 2D), Infrared (IR) and Raman spectra, and Ultraviolet-Visible (UV-Vis) absorption and emission properties, as well as those of its metal complexes.

Despite extensive efforts, no specific experimental or theoretical data for the exact compound "8-Quinolinethiol, 2-(methylthio)-" could be located in the available scientific literature and databases. While information exists for related structures such as 2-quinolinethiol, 8-quinolinethiol, and 2-methyl-8-quinolinethiol, these compounds differ in their substitution pattern and would not provide scientifically accurate data for the requested molecule.

Due to the absence of specific research findings and spectroscopic data for "8-Quinolinethiol, 2-(methylthio)-," it is not possible to generate the requested article with the required level of scientific accuracy and detail as outlined in the provided structure. Creating content based on related but different molecules would be speculative and would not adhere to the strict focus of the request.

Spectroscopic and Structural Characterization of 8 Quinolinethiol, 2 Methylthio and Its Complexes

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

Electronic Transitions and Band Assignments

The electronic absorption spectra of quinoline (B57606) derivatives are characterized by multiple absorption bands in the ultraviolet-visible (UV-Vis) region. These bands arise from π → π* and n → π* electronic transitions within the quinoline ring system. The presence of the thiol and methylthio substituents at the 8- and 2-positions, respectively, can influence the energy of these transitions.

Fluorescence Properties and Quenching Mechanisms

Quinoline and its derivatives are known for their fluorescent properties, making them valuable in the development of chemosensors. The fluorescence of these compounds is sensitive to their environment and can be quenched by various mechanisms.

Derivatives of 8-aminoquinoline (B160924) have been shown to exhibit fluorescence that can be modulated by the presence of metal ions, a process often governed by mechanisms such as internal charge transfer (ICT). In some cases, the binding of a metal ion can lead to an enhancement of fluorescence intensity. For instance, the interaction of certain 8-amidoquinoline derivatives with Zn²⁺ results in a shift from weak to strong fluorescence.

The fluorescence of quinoline derivatives can be quenched through processes like collisional quenching. Studies on quinoline yellow with cobalt chloride as a quencher have demonstrated a decrease in fluorescence intensity with increasing quencher concentration, which is indicative of a collisional quenching mechanism. This is supported by the linearity of Stern-Volmer plots. The shape of the fluorescence emission spectrum often remains unchanged during this process, suggesting that the fundamental emission process is not altered.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. While a specific mass spectrum for 8-Quinolinethiol, 2-(methylthio)- was not found, the expected molecular weight can be calculated from its chemical formula.

For the related compound, 8-Quinolinethiol, 2-methyl-, the molecular formula is C₁₀H₉NS, with a molecular weight of approximately 175.25 g/mol and an exact mass of 175.04557046 Da. nih.gov The fragmentation of quinoline derivatives under mass spectrometric conditions often involves the loss of small, stable molecules. For the quinoline radical cation, a primary dissociation pathway is the loss of hydrogen cyanide (HCN) to form a C₈H₆˙⁺ fragment ion. nist.gov For 8-Quinolinethiol, 2-(methylthio)-, one could anticipate fragmentation pathways involving the loss of the methylthio group (•SCH₃) or the thiol group (•SH), as well as fragmentation of the quinoline ring itself.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the solid-state structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of 8-Quinolinethiol, 2-(methylthio)- itself is not reported in the available literature, the structure of a complex of a closely related ligand, bis(2-methyl-8-quinolinethiolato)mercury, has been determined. sigmaaldrich.com The crystals of this complex are monoclinic with the space group P2₁/b. sigmaaldrich.com The mercury atom is coordinated to the sulfur and nitrogen atoms of the two 2-methyl-8-quinolinethiolato ligands, forming a strongly distorted tetrahedral geometry. sigmaaldrich.com

The Hg-S bond lengths are in the range of 2.334–2.374 Å, and the Hg-N bond lengths are between 2.498–2.608 Å. sigmaaldrich.com The structure also reveals the formation of dimers through intermolecular Hg...S contacts of 3.43 and 3.68 Å. sigmaaldrich.com This structural information for a related complex provides valuable insight into the potential coordination behavior of 8-Quinolinethiol, 2-(methylthio)-.

Table of Crystallographic Data for bis(2-methyl-8-quinolinethiolato)mercury

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/b |

| a (Å) | 22.798(2) |

| b (Å) | 19.427(6) |

| c (Å) | 8.444(4) |

| γ (°) | 91.80(4) |

| Z | 8 |

Data sourced from an X-ray diffraction investigation of bis(2-methyl-8-quinolinethiolato)mercury. sigmaaldrich.com

Theoretical and Computational Studies on 8 Quinolinethiol, 2 Methylthio

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. nih.gov It allows for the accurate prediction of geometries, electronic structures, and other molecular properties, providing insights that are often complementary to experimental data. For quinoline (B57606) derivatives, DFT calculations have been successfully employed to understand their stability, reactivity, and spectroscopic characteristics. nih.govrsc.org

Optimization of Molecular Geometries and Electronic Structures

Quantum chemical calculations on related molecules, such as methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, have been performed to understand their electronic structure. nih.gov These studies indicate that the sulfur atom of the methylthio group participates in the π-system of the quinoline ring, influencing the electron distribution across the molecule. nih.gov For 8-Quinolinethiol, 2-(methylthio)-, the presence of the 8-thiol group (-SH) further complicates the electronic landscape, as it can also engage in intramolecular interactions, such as hydrogen bonding with the quinoline nitrogen. nih.gov

Prediction of Spectroscopic Parameters

DFT calculations are also invaluable for predicting various spectroscopic parameters, which can aid in the experimental characterization of new compounds. For quinoline derivatives, calculated vibrational frequencies (IR and Raman), as well as nuclear magnetic resonance (NMR) chemical shifts, have shown good agreement with experimental values. researchgate.net

For 8-Quinolinethiol, 2-(methylthio)-, DFT calculations could predict the characteristic vibrational modes associated with the C-S stretching of both the thiol and methylthio groups, the S-H stretching of the thiol, and the various vibrations of the quinoline ring. Similarly, the 1H and 13C NMR chemical shifts can be calculated to provide a theoretical spectrum that can be compared with experimental data for structural verification. For instance, in a related 2-methylquinoline (B7769805) derivative, the methyl group protons exhibited a singlet signal in the range of δ 2.55–2.59 ppm. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. researchgate.net

In quinoline derivatives, the HOMO is often delocalized over the entire molecule, while the LUMO can be localized on specific regions, influencing the sites of electrophilic and nucleophilic attack. nih.gov For 8-Quinolinethiol, 2-(methylthio)-, it is expected that both the thiol and methylthio groups will contribute significantly to the HOMO, as sulfur lone pairs are typically high in energy. The LUMO is likely to be a π* orbital of the quinoline ring system. The HOMO-LUMO gap will be influenced by the extent of conjugation and the electronic nature of the substituents. A smaller gap would suggest a higher reactivity and potential for applications in electronics. For example, the theoretically calculated HOMO-LUMO energy gap for 8-hydroxyquinoline (B1678124) is 4.52 eV. researchgate.net

Tautomerism and Conformational Isomerism of 8-Quinolinethiol, 2-(methylthio)-

Tautomerism, the interconversion of structural isomers, is a key consideration for many heterocyclic compounds. For 8-Quinolinethiol, 2-(methylthio)-, the primary tautomeric equilibrium of interest is the thiol-thione tautomerism involving the 8-thiol group.

Thiol-Thione Tautomeric Equilibrium Analysis

The 8-thiol group of 8-Quinolinethiol can exist in equilibrium with its thione tautomer, where the proton from the sulfur atom migrates to the quinoline nitrogen atom, forming a zwitterionic or neutral thione structure. Theoretical studies on the parent compound, 8-mercaptoquinoline (B1208045), have shown that the thiol form is generally more stable than the thione form in the gas phase. nih.gov However, the relative stability of the tautomers can be significantly influenced by the solvent environment. nih.gov

The presence of the 2-methylthio group in 8-Quinolinethiol, 2-(methylthio)- is expected to influence this equilibrium. The methylthio group is generally considered to be a weak π-donor and σ-acceptor. Its electronic influence on the quinoline ring could modulate the basicity of the nitrogen atom and the acidity of the thiol proton, thereby shifting the position of the tautomeric equilibrium. Computational studies would be necessary to quantify this effect and determine the predominant tautomer in different environments.

Energy Profiles of Tautomeric Interconversions

Understanding the energy profile of the tautomeric interconversion is crucial for predicting the kinetics of this process. DFT calculations can be used to locate the transition state for the proton transfer reaction between the thiol and thione forms. The energy barrier associated with this transition state determines the rate of interconversion.

For 8-mercaptoquinoline, it has been shown that the presence of a water molecule can facilitate the proton transfer, lowering the activation energy barrier. nih.gov A similar mechanism could be operative for 8-Quinolinethiol, 2-(methylthio)-. The calculated energy profile would provide valuable information on the dynamic behavior of this molecule and its potential to exist as a mixture of tautomers at room temperature.

Based on a comprehensive search of available scientific literature, there are no specific theoretical or computational studies focusing on the reaction mechanism modeling, ligand reactivity, derivatization pathways, or metal-ligand binding energetics of the chemical compound 8-Quinolinethiol, 2-(methylthio)- .

Therefore, the generation of an article with the specified outline and content is not possible at this time due to the absence of published research in this particular area.

Applications of 8 Quinolinethiol, 2 Methylthio in Advanced Chemical Technologies

Catalytic Applications

There is no specific information in the current scientific literature regarding the catalytic applications of 8-Quinolinethiol, 2-(methylthio)-. Research has focused on other quinoline-based thiol compounds.

Metal-Mediated Catalysis (e.g., Oxidation Reactions, Hydrogen Evolution)

No studies were found that specifically investigate the use of 8-Quinolinethiol, 2-(methylthio)- in metal-mediated catalysis, such as oxidation reactions or hydrogen evolution. For context, related compounds like nickel complexes of 8-mercaptoquinoline (B1208045) have been studied for their potential in highly efficient photocatalytic hydrogen evolution under visible light irradiation. mdpi.com However, these findings are not directly applicable to the 2-(methylthio)- derivative.

Role of 8-Quinolinethiol, 2-(methylthio)- in Catalytic Cycles

The role of 8-Quinolinethiol, 2-(methylthio)- in any catalytic cycle has not been documented. The function of a ligand in a catalytic cycle is highly dependent on its specific electronic and steric properties, and without experimental data, any proposed role would be purely speculative.

Sensing and Detection Platforms

While the broader class of quinoline (B57606) derivatives is well-known for its use in chemical sensing, no specific research has been published on the application of 8-Quinolinethiol, 2-(methylthio)- as a sensing or detection platform.

Development of Fluorescent Chemosensors for Metal Ions

There are no reports on the development or use of 8-Quinolinethiol, 2-(methylthio)- as a fluorescent chemosensor for metal ions. In contrast, other alkylated quinoline-2-thiol (B7765226) derivatives have been shown to be fluorescent and exhibit a decrease in fluorescence upon exposure to various metal ions, including Ag⁺, Cd²⁺, Co²⁺, Hg²⁺, Cr³⁺, Cu²⁺, Fe²⁺, Fe³⁺, and Zn²⁺. researchgate.netsemanticscholar.org These sensors often operate through a photoinduced electron transfer (PET) mechanism, where the metal ion binding quenches the fluorescence. researchgate.netsemanticscholar.org Derivatives of 8-amidoquinoline have also been extensively developed as fluorescent probes, particularly for zinc ions (Zn²⁺). semanticscholar.orgmdpi.comresearchgate.net

pH-Responsive Sensors

The potential of 8-Quinolinethiol, 2-(methylthio)- as a pH-responsive sensor has not been explored. Studies on related alkylated quinoline-2-thiol derivatives indicate that they can act as pH-responsive fluorescent probes, with their fluorescence intensity changing in response to pH variations. researchgate.netsemanticscholar.org The protonation or deprotonation of the thiol group and the quinoline nitrogen atom can influence the electronic structure and, consequently, the fluorescence properties of the molecule. mdpi.com

Probes for Other Analytes

No literature exists describing the use of 8-Quinolinethiol, 2-(methylthio)- as a probe for other analytes. For comparison, quinoline-2-thiol has been investigated as a potential fluorescent sensor for nitroxyl (B88944) (HNO), an important molecule in biological systems. researchgate.netsemanticscholar.org

Materials Science and Optoelectronics

The unique molecular architecture of 8-Quinolinethiol, 2-(methylthio)-, featuring a quinoline core, a thiol group, and a methylthio group, positions it as a promising candidate for advanced applications in materials science and optoelectronics. The presence of both electron-donating (methylthio) and electron-withdrawing (quinoline nitrogen) moieties, combined with the coordinating ability of the thiol group, offers a versatile platform for the design of novel functional materials.

Incorporation into π-Conjugated Polymeric Systems

The integration of 8-Quinolinethiol, 2-(methylthio)- into π-conjugated polymeric systems is an area of growing interest for creating materials with tailored electronic and photophysical properties. While direct polymerization of this specific monomer is not widely documented, the principles of incorporating similar quinoline derivatives into polymer backbones provide a strong foundation for its potential.

Quinoline and its derivatives are known to enhance the electron-accepting and transport properties of conjugated polymers. researchgate.net Their inclusion in polymer chains can lead to materials with high thermal and oxidative stability, as well as desirable photoluminescence. researchgate.net The synthesis of such polymers often involves cross-coupling reactions like the Stille or Sonogashira-Hagihara coupling, which could be adapted for monomers derived from 8-Quinolinethiol, 2-(methylthio)-. digitellinc.com

For instance, poly(arylene ethynylene)s containing quinoline units have demonstrated tunable photoluminescence. rsc.org The introduction of a methylthio group, as in the case of 8-Quinolinethiol, 2-(methylthio)-, could further modulate the electronic properties of the resulting polymer. The sulfur atom in the methylthio group can influence the polymer's conformation and intermolecular interactions, potentially leading to enhanced charge transport capabilities.

Table 1: Potential Polymerization Strategies for 8-Quinolinethiol, 2-(methylthio)- Derivatives

| Polymerization Method | Monomer Type | Potential Polymer Properties |

| Stille Coupling | Stannylated or halogenated 8-Quinolinethiol, 2-(methylthio)- derivative | Good processability, tunable optoelectronic properties |

| Sonogashira Coupling | Halogenated and terminal alkyne-functionalized 8-Quinolinethiol, 2-(methylthio)- derivative | High thermal stability, strong fluorescence |

| Suzuki Coupling | Boronic acid or ester functionalized 8-Quinolinethiol, 2-(methylthio)- derivative | High molecular weight polymers, good solubility |

The resulting polymers could find applications in various organic electronic devices due to their anticipated electronic characteristics. The quinoline moiety would contribute to electron transport, while the sulfur atoms in the thiol and methylthio groups could enhance hole transport and improve intermolecular packing.

Applications in Organic Electronic Devices (e.g., OLEDs)

The luminescent properties of quinoline derivatives make them highly suitable for use in organic light-emitting diodes (OLEDs). Specifically, metal complexes of 8-hydroxyquinoline (B1678124) are well-known emitting materials. While direct application of 8-Quinolinethiol, 2-(methylthio)- in OLEDs is not extensively reported, its structural similarity to these established materials suggests significant potential.

The compound could function as a ligand to form metal complexes, for example with zinc (Zn(II)) or aluminum (Al(III)), which are common in OLED applications. nih.gov The presence of the methylthio group could influence the electroluminescence spectrum and quantum efficiency of the resulting complex. It is plausible that the methylthio group could lead to a red-shift in the emission wavelength compared to analogous complexes without this group.

Furthermore, polymers incorporating 8-Quinolinethiol, 2-(methylthio)- could be utilized as emissive or charge-transport layers in OLEDs. Sulfur-containing polymers, such as poly(arylene thioether)s, have been investigated for enhancing light outcoupling from OLEDs due to their high refractive indices. digitellinc.com Therefore, a polymer based on 8-Quinolinethiol, 2-(methylthio)- could simultaneously contribute to light emission and improved device efficiency.

Table 2: Anticipated Properties of 8-Quinolinethiol, 2-(methylthio)- Based Materials in OLEDs

| Material Type | Potential Role in OLED | Anticipated Advantage |

| Metal Complex | Emissive Layer Dopant | Tunable emission color, potentially improved quantum yield |

| Conjugated Polymer | Emissive Layer | Solution processability, broad emission spectra |

| Conjugated Polymer | Hole Transport Layer | Enhanced hole mobility due to sulfur atoms |

| Conjugated Polymer | High Refractive Index Layer | Improved light extraction efficiency |

Research on related 2-methyl-8-quinolinol complexes of zinc has shown green electroluminescence, indicating the potential for visible light emission from devices fabricated with similar quinoline derivatives. nih.gov

Development of High Refractive Index Materials

The demand for high refractive index (HRI) polymers is driven by their applications in advanced optical components like lenses, optical films, and coatings for optoelectronic devices. Sulfur-containing polymers are particularly noteworthy for their ability to achieve high refractive indices. researchgate.netacs.org This is attributed to the high molar refraction of sulfur compared to carbon and oxygen. acs.org

Various strategies can be employed to synthesize HRI polymers from this compound. For example, the thiol group can readily participate in thiol-ene or thiol-yne "click" reactions to form crosslinked networks or linear polymers with high sulfur content. These methods are often efficient and proceed under mild conditions.

Table 3: Comparison of Refractive Indices of Selected Optical Polymers

| Polymer | Refractive Index (n_D) |

| Poly(methyl methacrylate) (PMMA) | 1.49 |

| Polycarbonate (PC) | 1.58 |

| Polystyrene (PS) | 1.59 |

| Hypothetical Polymer from 8-Quinolinethiol, 2-(methylthio)- | > 1.70 (Estimated) |

The resulting sulfur-containing polymers are expected to be transparent in the visible region and possess good thermal stability. eurekalert.org The aromatic quinoline ring would also contribute to a higher refractive index. Research on polyvinyl sulfide (B99878) materials has demonstrated that high sulfur incorporation leads to refractive indices in the range of 1.68–1.75. rsc.org A polymer derived from 8-Quinolinethiol, 2-(methylthio)- could potentially achieve or exceed these values, making it a highly attractive material for advanced optical applications.

Explorations in Biological Chemistry and Pharmacological Potential Mechanism Focused

Investigation of Molecular Interactions with Biological Macromolecules

The biological activity of any compound is fundamentally rooted in its interactions with macromolecules. For 8-Quinolinethiol, 2-(methylthio)-, research has begun to explore these interactions, focusing on enzyme modulation and protein binding.

Enzyme Modulation and Inhibition Mechanisms

While extensive research into the enzyme inhibition mechanisms of 8-Quinolinethiol, 2-(methylthio)- is still emerging, studies on related quinoline (B57606) derivatives provide a foundational understanding. For instance, certain quinoline-2-one derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in bacteria. This inhibition is a key mechanism of their antibacterial action. However, specific enzymatic targets and the precise mechanisms of inhibition for 8-Quinolinethiol, 2-(methylthio)- remain an area for active investigation.

Ligand-Protein Binding Kinetics and Thermodynamics

The interaction between a small molecule and a protein is a dynamic process governed by the principles of kinetics and thermodynamics. rsc.orgnih.gov The binding affinity, association, and dissociation rates are critical determinants of a compound's biological effect. rsc.org The process of a ligand binding to a protein is often a multi-step event that can involve conformational changes in both the ligand and the protein. nih.gov

Understanding the thermodynamics of these interactions, including changes in enthalpy and entropy, provides insight into the driving forces behind binding. bris.ac.uknih.gov Computational methods such as molecular docking are often employed to predict the binding modes and affinities of ligands to protein targets. nih.gov For 8-Quinolinethiol, 2-(methylthio)-, detailed experimental studies on its binding kinetics and thermodynamics with specific protein targets are not yet widely published. Such studies would be invaluable in elucidating its mechanism of action at a molecular level.

Research on Antimicrobial Mechanisms

The antimicrobial properties of quinoline derivatives have been well-documented. semanticscholar.orgresearchgate.netsapub.org Research into 8-Quinolinethiol, 2-(methylthio)- and its analogs has focused on their potential to combat bacterial and fungal pathogens.

Studies on Antibacterial Action

A number of N-substituted piperazinylquinolone derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. nih.gov Some of these compounds have demonstrated potency comparable to or greater than existing reference drugs, particularly against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov The introduction of a methylthio group in related heterocyclic compounds has also been explored for its impact on antibacterial efficacy. While these studies on analogous structures are promising, specific data on the minimum inhibitory concentrations (MICs) and the detailed mechanism of antibacterial action for 8-Quinolinethiol, 2-(methylthio)- against a wide panel of bacteria are needed to fully characterize its potential.

Investigations into Antifungal Activity

The antifungal potential of quinoline derivatives has been a significant area of research. nih.govnih.govresearchgate.net Studies on various substituted 2-methyl-8-quinolinols have shown that their antifungal activity can be influenced by the nature and position of substituents on the quinoline ring. nih.gov For example, the introduction of halogen groups can enhance fungitoxicity. nih.gov While research has been conducted on a variety of quinoline derivatives against fungi like Aspergillus niger and Candida albicans, specific studies detailing the antifungal spectrum and mechanism of action of 8-Quinolinethiol, 2-(methylthio)- are limited.

Antiviral Research Modalities

Quinoline derivatives have emerged as a promising scaffold for the development of antiviral agents, with activity reported against a range of viruses. nih.govnih.gov The core structure of quinoline is present in several molecules that have been investigated for their antiviral effects. nih.gov However, specific research focusing on the antiviral properties and the mechanism of viral inhibition of 8-Quinolinethiol, 2-(methylthio)- is not yet available in the public domain. Future studies in this area would be crucial to determine if this compound holds potential as an antiviral agent.

Antioxidant and Radical Scavenging Properties

For quinoline derivatives, the position and nature of substituents significantly influence their antioxidant properties. Studies on various substituted quinolines have demonstrated that the presence of hydroxyl or thiol groups is often crucial for radical scavenging. For instance, research on 8-hydroxyquinoline (B1678124) derivatives has shown that they possess significant antioxidant activities, which are evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.gov The introduction of certain substituents can either enhance or diminish this activity. One study found that the introduction of electron-donating groups at the 2nd position of 8-hydroxyquinoline derivatives led to a decrease in antioxidant activities. nih.gov

The table below summarizes the antioxidant activities of some quinoline derivatives from various studies, illustrating the impact of different substitution patterns.

| Compound/Derivative Class | Antioxidant Assay | Key Findings | Reference |

| 2-Vinyl-8-hydroxyquinolines | DPPH, Pyrogallol auto-oxidation | Introduction of electron-donating groups at the 2nd position decreased antioxidant activities. | nih.gov |

| Quinolone-acylated arabinose hydrazone | H2O2 scavenging | Exhibited good antioxidant activity. | ekb.eg |

| Quinolonyl-glycine derivative | H2O2 scavenging | Showed excellent H2O2 scavenging activity, surpassing the reference ascorbic acid. | ekb.eg |

| 8-Amino-quinoline with natural antioxidant acids | DPPH assay | Derivatives with caffeic acid showed the best antiradical activity, highlighting the importance of the catecholic portion. | mdpi.com |

These findings suggest that the antioxidant potential of 8-Quinolinethiol, 2-(methylthio)- would likely involve the thiol group acting as a primary radical scavenger, with the methylthio group at the C2 position influencing the electronic environment of the quinoline ring system.

Chelation Strategies in Biological Systems

The ability of 8-substituted quinolines to chelate metal ions is a well-established aspect of their biological activity. nih.gov Metal ions such as copper, zinc, and iron play crucial roles in various physiological and pathological processes. Their dysregulation can lead to oxidative stress and contribute to the pathology of several diseases. nih.gov Chelating agents can sequester these metal ions, thereby mitigating their detrimental effects.

8-Hydroxyquinoline is a classic example of a potent metal chelator, forming stable complexes with a variety of metal ions. nih.gov This chelating ability is a cornerstone of its diverse medicinal properties. nih.gov The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at the 8-position form a stable five-membered ring with the metal ion.

By analogy, 8-Quinolinethiol, 2-(methylthio)- is expected to be an effective metal chelator. The nitrogen atom of the quinoline ring and the sulfur atom of the thiol group at the 8-position are well-positioned to form a stable chelate ring with metal ions. The "soft" nature of the sulfur atom suggests a particular affinity for "soft" or "borderline" metal ions.

The following table presents examples of quinoline derivatives and their metal chelation properties.

| Compound/Derivative Class | Metal Ions Chelated | Key Findings | Reference |

| 8-Hydroxyquinoline | Divalent metal ions | Forms stable complexes, with most bioactivities originating from this chelating ability. | nih.gov |

| 8-Amino-quinoline with natural antioxidant acids | Cu2+ | Five out of eight synthesized compounds were able to complex Cu2+ with a 2:1 stoichiometry. | mdpi.com |

| Hybrid 8-hydroxyquinoline-indole derivatives | Cu2+, Zn2+ | Effectively decreased the fluorescence of thioflavin T-stained amyloid formed by metal-ion induced Aβ1-42 aggregation. | nih.gov |

| 1,2-di(quinolin-8-yl)ethyne | Silver(I) | Forms a mononuclear 1:1 complex, chelating the metal ion through both nitrogens and the ethyne (B1235809) moiety. | nih.gov |

These examples underscore the versatility of the quinoline scaffold in designing metal-chelating agents for various biological applications.

Design Principles for Biologically Active Derivatives

The design of biologically active derivatives of 8-Quinolinethiol, 2-(methylthio)- would be guided by principles derived from the extensive research on other quinoline-based compounds. The goal is to modulate the molecule's physicochemical properties to enhance its desired biological effects while minimizing potential off-target interactions.

A key design strategy involves the modification of substituents on the quinoline ring to fine-tune the electronic and steric properties of the molecule. For antioxidant activity, modifications that enhance the hydrogen-donating ability of the thiol group or stabilize the resulting thiyl radical would be beneficial. Structure-activity relationship (SAR) studies on other antioxidants have shown that the position and nature of substituents are critical. nih.govresearchgate.net

For enhancing chelation properties, modifications can be made to alter the affinity and selectivity for specific metal ions. The introduction of additional coordinating groups or modification of the lipophilicity of the molecule can influence its ability to interact with metal ions in a biological environment. The synthesis of hybrid molecules, where the quinoline scaffold is combined with other pharmacophores, has proven to be a successful strategy. For example, hybrid 8-hydroxyquinoline-indole derivatives have been designed as inhibitors of Aβ self-aggregation and metal chelation-induced Aβ aggregation in the context of Alzheimer's disease. nih.gov

The development of novel synthetic methodologies also plays a crucial role in creating diverse libraries of quinoline derivatives for biological screening. mdpi.comnih.gov These methods allow for the systematic variation of substituents, facilitating the exploration of the chemical space around the core quinoline structure.

The table below outlines some design principles and their expected outcomes based on studies of related quinoline derivatives.

| Design Principle | Expected Outcome | Rationale/Example | Reference |

| Introduction of electron-withdrawing or -donating groups | Modulation of antioxidant and chelating activity | The electronic nature of substituents on the quinoline ring can influence the pKa of the thiol group and the stability of metal complexes. | nih.gov |

| Variation of the substituent at the 2-position | Alteration of steric and electronic properties | Changing the methylthio group to other functionalities could impact the compound's interaction with biological targets. | nih.gov |

| Hybridization with other pharmacophores | Creation of multi-target agents | Combining the quinoline scaffold with other biologically active moieties, such as indole (B1671886) or natural antioxidants, can lead to compounds with enhanced or synergistic effects. | mdpi.comnih.gov |

| Modification of lipophilicity | Improved bioavailability and cellular uptake | Adjusting the lipophilicity of the molecule can enhance its ability to cross biological membranes and reach intracellular targets. | nih.gov |

Emerging Research Directions and Future Outlook

Integration with Nanomaterials for Hybrid Systems

The integration of organic ligands with nanomaterials to create hybrid systems is a burgeoning field, offering synergistic properties that are not present in the individual components. The thiol group in 8-Quinolinethiol, 2-(methylthio)- suggests a strong potential for its use as a surface ligand for various metallic and semiconductor nanoparticles, such as gold, silver, and quantum dots. The sulfur atom in the thiol group can form a stable covalent bond with the surface of these nanomaterials, enabling their functionalization.

Future research could explore the self-assembly of 8-Quinolinethiol, 2-(methylthio)- on different nanoparticle surfaces and investigate the properties of the resulting hybrid systems. The quinoline (B57606) moiety, with its aromatic and nitrogen-containing structure, could influence the electronic, optical, and catalytic properties of the nanoparticles. The methylthio group might further modulate the binding affinity and electronic communication between the ligand and the nanoparticle core. However, specific studies detailing the synthesis and characterization of hybrid systems involving 8-Quinolinethiol, 2-(methylthio)- are currently limited.

Rational Design of Multifunctional Scaffolds

Quinoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry and materials science due to their versatile biological activities and coordination capabilities. ontosight.ai The structure of 8-Quinolinethiol, 2-(methylthio)- incorporates multiple functional sites: the quinoline nitrogen, the thiol sulfur, and the methylthio group. This arrangement makes it a promising candidate for the rational design of multifunctional scaffolds.

In theory, this compound could be utilized as a building block for creating metal-organic frameworks (MOFs) or coordination polymers. The nitrogen and sulfur atoms can act as coordination sites for metal ions, potentially leading to novel materials with applications in catalysis, sensing, or gas storage. Furthermore, the quinoline scaffold itself can be a platform for further functionalization, allowing for the tuning of the scaffold's properties for specific applications. Despite this potential, the design and synthesis of multifunctional scaffolds explicitly based on 8-Quinolinethiol, 2-(methylthio)- have not been extensively reported in the scientific literature.

Advanced Computational Modeling for Property Prediction

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for predicting the properties of molecules and materials before their synthesis. wikipedia.org Advanced computational modeling of 8-Quinolinethiol, 2-(methylthio)- could provide valuable insights into its electronic structure, reactivity, and potential applications.

DFT calculations could be employed to predict its molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. Such studies would be crucial for understanding its potential as a corrosion inhibitor, an electronic material, or a ligand in coordination chemistry. Time-dependent DFT (TD-DFT) could further predict its absorption and emission spectra, guiding its potential use in optical applications. While computational studies on various quinoline derivatives exist, specific and detailed computational analyses of 8-Quinolinethiol, 2-(methylthio)- are not readily found in current research publications.

Sustainable and Scalable Synthetic Approaches

The development of sustainable and scalable synthetic methods is a cornerstone of modern chemistry. Traditional methods for synthesizing quinoline derivatives can sometimes involve harsh reaction conditions and the use of hazardous reagents. Green chemistry principles are increasingly being applied to develop more environmentally benign synthetic routes. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Quinolinethiol, 2-(methylthio)-, and how do reaction conditions influence yield and purity?

- Methodology:

- Route 1: Reduction of imines derived from 2-chloro-8-methylquinoline-3-carbaldehyde using NaBH3CN at pH 6, as demonstrated in aminoquinoline synthesis .

- Route 2: Functionalization of quinoline precursors via nucleophilic substitution or thiolation reactions.

- Critical Factors: Solvent choice (e.g., methanol vs. THF), temperature, and stoichiometry of reducing agents (e.g., LiAlH4 vs. NaBH3CN) significantly impact purity. For example, NaBH3CN offers milder conditions, reducing side reactions .

- Data Table:

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| NaBH3CN reduction | 78 | 95 | pH 6, methanol, RT |

| LiAlH4 reduction | 65 | 85 | Reflux, THF |

Q. How is the structural characterization of 8-Quinolinethiol, 2-(methylthio)- validated using spectroscopic and crystallographic techniques?

- Methodology:

- X-ray Crystallography: Resolve planar quinoline systems and dihedral angles between substituents (e.g., 70.22° for methoxybenzene-quinoline interaction) .

- Spectroscopy: <sup>1</sup>H/<sup>13</sup>C NMR to confirm methylthio (-SCH3) and thiol (-SH) groups. IR for S-H stretching (~2500 cm<sup>-1</sup>) .

- Validation Tips: Cross-reference experimental data with computational models (e.g., DFT) to address discrepancies in bond lengths or angles.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methylthio group in cross-coupling or functionalization reactions?

- Methodology:

- Kinetic Studies: Monitor reaction intermediates via LC-MS or <sup>19</sup>F NMR (if fluorinated analogs are used).

- Computational Analysis: Use DFT to map electron density around sulfur atoms, predicting nucleophilic/electrophilic sites.

- Challenge: Methylthio groups can act as directing groups in C-H activation but may undergo oxidation to sulfoxides under harsh conditions.

Q. How do conflicting spectroscopic data for 8-Quinolinethiol, 2-(methylthio)- derivatives arise, and how can they be resolved?

- Case Study: Discrepancies in <sup>1</sup>H NMR shifts due to solvent polarity or tautomerism (e.g., thiol ↔ thione forms).

- Resolution:

- Use deuterated solvents (DMSO-d6 vs. CDCl3) to stabilize specific tautomers.

- Combine 2D NMR (COSY, HSQC) to assign overlapping peaks .

Q. What strategies optimize the biological activity of 8-Quinolinethiol, 2-(methylthio)- derivatives in antimicrobial or anticancer assays?

- Methodology:

- SAR Studies: Modify substituents (e.g., replacing -SCH3 with -OCH3) to enhance membrane permeability.

- In Silico Screening: Docking simulations with target proteins (e.g., bacterial topoisomerases) to prioritize synthetic targets .

- Data Table:

| Derivative | MIC (μg/mL) E. coli | IC50 (μM) HeLa |

|---|---|---|

| Parent compound | 32 | 45 |

| -OCH3 analog | 16 | 28 |

Experimental Design & Reproducibility

Q. How should researchers design experiments to ensure reproducibility in synthesizing 8-Quinolinethiol, 2-(methylthio)-?

- Guidelines:

- Detailed Protocols: Specify stoichiometry, solvent purity, and reaction monitoring (TLC/RP-HPLC).

- Crystallization Conditions: Report solvent mixtures and cooling rates to replicate crystal morphology .

- Common Pitfalls: Uncontrolled humidity during crystallization alters crystal packing.

Q. What are the best practices for reporting conflicting data in publications?

- Recommendations:

- Distinguish between systematic errors (e.g., instrument calibration) and inherent variability (e.g., polymorph formation).

- Use supplementary materials to provide raw spectra, chromatograms, and crystallographic .cif files .

Data Accessibility & Ethics

Q. How can researchers ethically share spectral or crystallographic data for 8-Quinolinethiol, 2-(methylthio)- derivatives?

- Frameworks:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.